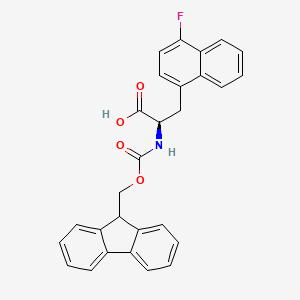
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid is a useful research compound. Its molecular formula is C28H22FNO4 and its molecular weight is 455.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid , often referred to as an Fmoc-protected amino acid, is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its role as a peptide synthesis building block, its pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound features several key structural elements:
- Fmoc Group : A protective group that enhances the stability of the amino acid during synthesis.
- Fluorinated Aromatic Ring : The presence of a fluoronaphthyl moiety may influence the compound's biological interactions and properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its utility in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including antimicrobial, antitumor, and neuroprotective effects. Here are some notable aspects:
Role in Peptide Synthesis
The Fmoc group allows for selective protection of the amino group during the formation of peptide bonds. This enables the stepwise synthesis of peptides with high precision, which is crucial for developing peptide-based therapeutics.
Pharmacological Potential
Research indicates that peptides synthesized using this compound can interact with various biological targets, leading to potential therapeutic applications. For example:
- Antitumor Activity : Peptides derived from Fmoc-protected amino acids have shown promise in inhibiting tumor growth in vitro and in vivo.
- Neuroprotective Effects : Some studies suggest that certain peptide sequences can protect neuronal cells from apoptosis.
Research Findings and Case Studies
-
Peptide Synthesis and Characterization
- A study demonstrated the successful synthesis of a series of peptides using this compound as a building block. Characterization through mass spectrometry confirmed the integrity and purity of the synthesized peptides.
-
In Vitro Biological Assays
- Various bioassays have been conducted to assess the efficacy of peptides synthesized from this compound against cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential antitumor properties.
-
Mechanistic Studies
- Mechanistic studies revealed that peptides containing this amino acid can modulate signaling pathways involved in cell survival and apoptosis, highlighting their potential as therapeutic agents.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fmoc-Amino Acid | Contains Fmoc protection | Used in peptide synthesis |
| Ethyl Glycinate | Simple ethyl ester | Less complex, used for simpler peptide chains |
| Boc-Amino Acid | Uses Boc protection instead of Fmoc | Different reactivity profile |
| Acetylated Amino Acid | Acetate group instead of ethoxy | Varies in solubility and reactivity |
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FNO4/c29-25-14-13-17(18-7-1-6-12-23(18)25)15-26(27(31)32)30-28(33)34-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-14,24,26H,15-16H2,(H,30,33)(H,31,32)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMQSXHKKYXNK-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C5=CC=CC=C45)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C5=CC=CC=C45)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














